molecular formula C16H19N3OS B5592912 2-(allylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide

2-(allylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No. B5592912
M. Wt: 301.4 g/mol
InChI Key: NLPWPTVLHMGFEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted imidazolylbenzamides, including structures akin to "2-(allylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide", involves complex reactions that yield compounds with significant electrophysiological activity. These compounds have been synthesized through a series of steps, demonstrating the viability of the 1H-imidazol-1-yl moiety in producing potent electrophysiological effects (Morgan et al., 1990). Additionally, the synthesis of N-acylhydrazones containing the imidazo[1,2-a]pyridine scaffold through a seven-step reaction sequence highlights the complex nature of synthesizing these compounds (Evrard et al., 2022).

Molecular Structure Analysis

Structural characterization is crucial for understanding the chemical behavior of "2-(allylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide". Studies involving similar compounds have utilized various spectroscopic analyses, including 1D and 2D NMR, to confirm the presence of conformers and elucidate their structural properties (Evrard et al., 2022). X-ray crystallography has also been employed to determine the molecular structure, offering insights into the spatial arrangement of atoms within the compound (Ünver et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving "2-(allylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide" and similar compounds are complex and can lead to a variety of pharmacologically active molecules. The electrophysiological activity of synthesized imidazolylbenzamides indicates their potential utility in developing new therapeutic agents (Morgan et al., 1990). The synthesis and characterization of conformers reveal the intricate nature of chemical reactions and the formation of specific molecular structures (Evrard et al., 2022).

Physical Properties Analysis

The physical properties of "2-(allylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide" and related compounds, such as solubility, melting point, and stability, are critical for their practical applications. While specific studies on the physical properties of this compound are scarce, research on similar compounds provides valuable insights. For instance, the fluorescence and thermal stability of synthesized compounds reveal important aspects of their physical behavior and potential applications (Patil et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, chemical stability, and interaction with other substances, are essential for understanding the applications and handling of "2-(allylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide". Studies on related compounds have explored their chemical behavior, demonstrating the potential for developing new chemical entities with desired properties (Evrard et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing an imidazole ring act by inhibiting the enzyme cytochrome P450 .

Future Directions

Future research could explore the potential uses of this compound, particularly if it shows promising biological activity. Further studies could also investigate the synthesis of this compound and related molecules .

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-prop-2-enylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-2-12-21-15-7-4-3-6-14(15)16(20)18-8-5-10-19-11-9-17-13-19/h2-4,6-7,9,11,13H,1,5,8,10,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPWPTVLHMGFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=CC=CC=C1C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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